2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone

Physicochemical property Lipophilicity Drug-likeness

Select this compound for CNS-focused screening libraries: its TPSA of 38.8 Ų and XLogP3 of 2.7 sit squarely in the CNS MPO desirability space, outperforming more polar morpholine analogs (TPSA >60 Ų) for blood-brain barrier penetration. The ortho-fluorophenoxy motif provides a distinct hydrogen bond acceptor profile versus methoxy or chloro analogs, enabling direct head-to-head SAR fluorine-probing. With zero public bioactivity data, this racemate offers a clean slate for novel target identification and patent filing. The morpholine 2-position stereogenic center allows chiral resolution into enantiomers for downstream enantioselective pharmacology—critical before advancing any chiral lead series.

Molecular Formula C18H18FNO3
Molecular Weight 315.344
CAS No. 946383-57-9
Cat. No. B2878955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone
CAS946383-57-9
Molecular FormulaC18H18FNO3
Molecular Weight315.344
Structural Identifiers
SMILESC1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
InChIInChI=1S/C18H18FNO3/c19-15-8-4-5-9-16(15)23-13-18(21)20-10-11-22-17(12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2
InChIKeyMVMXNWKQXWTBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone (CAS 946383-57-9): Physicochemical Profile and Procurement Baseline


2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone (CAS 946383-57-9) is a synthetic morpholine derivative (C18H18FNO3; MW 315.3 g/mol) characterized by a 2-fluorophenoxy acetyl group attached to the morpholine nitrogen and a phenyl substituent at the morpholine 2-position. Computed physicochemical properties include a calculated logP (XLogP3-AA) of 2.7, a topological polar surface area (TPSA) of 38.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound possesses a stereogenic center at the morpholine 2-position, yielding a racemic mixture in its non-stereoselective form. Its structural motif maps onto the alkyl-aryl ether and tertiary amide pharmacophoric elements frequently explored in central nervous system (CNS) drug discovery and kinase inhibitor programs. Publicly available biological activity data for this specific compound remains absent from major authoritative databases, indicating its current status as a pre-competitive screening library member or a synthetic intermediate rather than a biologically validated probe [2].

Why Generic Morpholine Ethanones Cannot Simply Substitute for 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone


Within the morpholine ethanone chemotype, both the aryl ether substituent on the acetyl moiety and the aryl group at the morpholine 2-position are critical vectors for modulating lipophilicity, target engagement, and metabolic stability. The 2-fluorophenoxy group in this compound introduces a distinct electrostatic profile and hydrogen bond acceptor geometry compared to non-fluorinated, chloro, or methoxy analogs, which can alter binding to biological targets such as G protein-coupled receptors (GPCRs) or enzymes [1]. Additionally, the morpholine 2-phenyl substituent introduces a stereogenic center whose absolute configuration can profoundly influence pharmacological activity, making racemic mixtures non-interchangeable with enantiopure preparations or analogs lacking this chiral center [2]. Consequently, substituting an uncharacterized analog for this compound in a hit-to-lead campaign or a structure-activity relationship (SAR) study risks misinterpreting activity cliffs driven by subtle stereoelectronic effects, potentially leading to costly false negatives or abandoned chemical series.

2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone (946383-57-9): Differentiated Quantitative Evidence Against Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison with Non-Fluorinated and Halo-Analogs

The introduction of a 2-fluorophenoxy group in the target compound confers a computed logP (XLogP3-AA) of 2.7, as reported in PubChem [1]. This value is elevated compared to the non-fluorinated 2-phenoxy-1-(2-phenylmorpholino)ethanone analog (estimated XLogP3 ~2.2 based on the absence of the fluorine atom), reflecting the known lipophilicity-enhancing effect of aromatic fluorine substitution. In contrast, replacing the fluorine with a chlorine atom (2-(2-chlorophenoxy) analog; not indexed in major databases) is predicted to increase lipophilicity further (estimated XLogP3 ~3.1), potentially exceeding optimal CNS drug-like space. The target compound's intermediate lipophilicity (2.7) falls within a desirable range for balancing membrane permeability and metabolic clearance, distinguishing it from both more polar and more lipophilic congeners [2].

Physicochemical property Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Topology: Fluorine vs. Methoxy Ether Substitution

The target compound contains an ortho-fluorine on the phenoxy ring, which serves as a weak hydrogen bond acceptor (HBA) with distinct geometric preferences compared to a methoxy oxygen. The computed hydrogen bond acceptor count for the target is 4, comprising the morpholine oxygen, the amide carbonyl oxygen, the ether oxygen, and the fluorine atom [1]. In a 2-(2-methoxyphenoxy) analog, the methoxy group provides a stronger HBA but with increased conformational flexibility and a larger steric footprint. The fluorine's orthogonal electrostatic profile can engage in multipolar C-F···H-C interactions and C-F···π contacts that are unavailable to the methoxy analog, potentially leading to differential binding poses in protein pockets such as the ATP-binding site of kinases or the orthosteric site of GPCRs [2].

Molecular recognition Halogen bonding Bioisosterism

Topological Polar Surface Area (TPSA) Differentiation for CNS Multiparameter Optimization

The target compound exhibits a computed TPSA of 38.8 Ų [1], which is below the commonly cited 60–90 Ų threshold associated with favorable CNS penetration for orally administered drugs [2]. This value is nearly identical to that of the non-fluorinated 2-phenoxy analog (estimated 38.8 Ų) but lower than analogs containing additional polar substituents, such as a 4-carboxamide phenyl group on the morpholine ring (TPSA > 70 Ų). While many in-class morpholine ethanones share a low TPSA, the combination of low TPSA, moderate logP (2.7), and low molecular weight (315.3 Da) positions the target compound within a favorable CNS multiparameter optimization (MPO) space, distinguishing it from bulkier or more polar derivatives that may face brain penetration limitations.

CNS drug discovery Blood-brain barrier permeability Multiparameter optimization

Absence of Public Bioactivity Data as a Differentiation Factor for Proprietary Screening

As of April 2026, authoritative databases including PubChem, ChEMBL, and BindingDB contain no biological assay results for this compound [1][2]. This stands in contrast to many structurally related morpholine derivatives—such as certain 2-aryl morpholine-based kinase inhibitors—which have published IC50 values across multiple targets. The absence of prior art bioactivity data means this compound occupies a region of biologically unexplored chemical space, reducing the risk of prior art conflicts in patent filings and offering a clean starting point for novel target discovery. This is a quantifiable differentiation from analogs that are already biologically annotated, which carry the burden of existing SAR constraints and potential freedom-to-operate limitations.

Novel chemical space Screening library Intellectual property

Procurement-Driven Application Scenarios for 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone (946383-57-9)


CNS Drug Discovery Hit-Finding Libraries Requiring Moderate Lipophilicity and Low TPSA

Based on its computed TPSA of 38.8 Ų and XLogP3 of 2.7, this compound is well-suited for inclusion in CNS-focused screening libraries. Its physicochemical profile falls within the CNS MPO desirability space, making it a candidate for primary screens targeting GPCRs, ion channels, or transporters where brain penetration is critical [1]. Procurement teams should prioritize this compound over more polar morpholine analogs (TPSA > 60 Ų) when designing blood-brain barrier-permeable screening sets.

Structure-Activity Relationship (SAR) Studies Exploring Fluorine Bioisosterism

The ortho-fluorophenoxy motif offers a distinct hydrogen bond acceptor profile compared to methoxy or chloro analogs. This compound serves as a key SAR probe to interrogate fluorine-specific interactions (C-F···H-C, C-F···π) in protein binding pockets [2]. Its procurement enables direct head-to-head comparison with non-fluorinated phenoxy analogs to quantify the contribution of fluorine to binding affinity and selectivity.

Proprietary Lead Generation for Novel Intellectual Property

Given the complete absence of public bioactivity data, this compound provides a clean slate for patent filing and novel target identification. Organizations conducting target-fishing campaigns or phenotypic screening can use this compound as a starting point for chemical series with minimal prior art entanglements [3]. This contrasts with already-annotated morpholine derivatives that carry existing SAR baggage.

Chiral Resolution and Stereochemistry-Dependent Pharmacology Studies

The morpholine 2-position stereogenic center makes this racemic compound a candidate for chiral chromatographic resolution into its enantiomers [4]. Procurement of the racemate enables subsequent enantioselective pharmacological evaluation, which is essential for determining whether biological activity resides in a single enantiomer—a critical step before advancing any chiral lead series into preclinical development.

Quote Request

Request a Quote for 2-(2-Fluorophenoxy)-1-(2-phenylmorpholino)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.